molecular formula C17H20N2O2S B12545266 2,7-Bis(dimethylamino)-10lambda~6~-thioxanthene-10,10(9H)-dione CAS No. 143353-06-4

2,7-Bis(dimethylamino)-10lambda~6~-thioxanthene-10,10(9H)-dione

Cat. No.: B12545266
CAS No.: 143353-06-4
M. Wt: 316.4 g/mol
InChI Key: GNMMXOOHXINDRD-UHFFFAOYSA-N
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Description

2,7-Bis(dimethylamino)-10lambda~6~-thioxanthene-10,10(9H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thioxanthene core with dimethylamino groups at the 2 and 7 positions, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(dimethylamino)-10lambda~6~-thioxanthene-10,10(9H)-dione typically involves multi-step organic reactions. One common method includes the reaction of thioxanthene derivatives with dimethylamine under controlled conditions. The process may involve the use of catalysts and specific solvents to achieve the desired product with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(dimethylamino)-10lambda~6~-thioxanthene-10,10(9H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxanthene core to its corresponding dihydro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups to the dimethylamino positions.

Scientific Research Applications

2,7-Bis(dimethylamino)-10lambda~6~-thioxanthene-10,10(9H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Bis(dimethylamino)-10lambda~6~-thioxanthene-10,10(9H)-dione involves its interaction with specific molecular targets. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The thioxanthene core can undergo redox reactions, contributing to its activity in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Bis(2-(dimethylamino)ethoxy)-9H-fluoren-9-one dihydrochloride
  • 2,7-Bis(2-(dimethylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Uniqueness

2,7-Bis(dimethylamino)-10lambda~6~-thioxanthene-10,10(9H)-dione stands out due to its unique thioxanthene core, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability under various conditions .

Properties

CAS No.

143353-06-4

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

2-N,2-N,7-N,7-N-tetramethyl-10,10-dioxo-9H-thioxanthene-2,7-diamine

InChI

InChI=1S/C17H20N2O2S/c1-18(2)14-5-7-16-12(10-14)9-13-11-15(19(3)4)6-8-17(13)22(16,20)21/h5-8,10-11H,9H2,1-4H3

InChI Key

GNMMXOOHXINDRD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)S(=O)(=O)C3=C(C2)C=C(C=C3)N(C)C

Origin of Product

United States

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